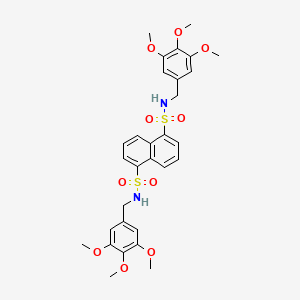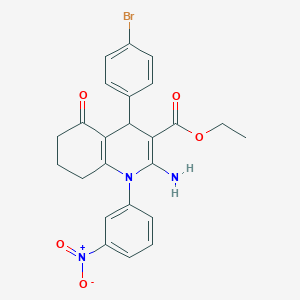![molecular formula C15H13N3O4 B15013435 N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15013435.png)
N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their versatile biological activities and are widely used in various fields of research and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-methoxy-5-nitrobenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzohydrazides.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell walls and inhibit essential enzymes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-N’-[(3-Hydroxy-4-Methoxyphenyl)Methylidene]Benzohydrazide: Known for its corrosion inhibition properties.
N’-[(2,6-Dichlorophenyl)methylidene]-2-{[3-(Trifluoromethyl)phenyl]amino}benzohydrazide: Used in coordination chemistry and material science.
Uniqueness
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its methoxy and nitro groups play a crucial role in its diverse applications, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C15H13N3O4 |
|---|---|
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13N3O4/c1-22-14-8-7-13(18(20)21)9-12(14)10-16-17-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19)/b16-10+ |
InChI-Schlüssel |
ROXKFUBTJLITBR-MHWRWJLKSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15013355.png)
![Diethyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15013356.png)
![4-bromo-2-chloro-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15013357.png)
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15013360.png)
![3-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B15013362.png)

![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(4-nitrophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B15013378.png)
![2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-iodophenol](/img/structure/B15013388.png)
![2-methyl-N'-[(1E)-1-naphthylmethylene]benzohydrazide](/img/structure/B15013411.png)
![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B15013418.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15013421.png)
![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013426.png)
![2,2'-[(2,2,3,3,4,4,5,5-Octafluoro-1,6-dioxohexane-1,6-diyl)diimino]bis(3-hydroxypropanoate)](/img/structure/B15013431.png)

